molecular formula C18H25N5O2 B2725094 N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide CAS No. 1207031-60-4

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2725094
CAS No.: 1207031-60-4
M. Wt: 343.431
InChI Key: OCNXMOGCQKBALA-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a pyrimidine core substituted with a dimethylamino group at position 4 and a methyl group at position 4. The pyrimidine ring is linked via an ethylamino bridge to a 4-methoxyphenylacetamide moiety. The dimethylamino group enhances solubility due to its basicity, while the 4-methoxyphenyl group contributes to lipophilicity, influencing membrane permeability.

Properties

IUPAC Name

N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2/c1-13-11-16(23(2)3)22-18(21-13)20-10-9-19-17(24)12-14-5-7-15(25-4)8-6-14/h5-8,11H,9-10,12H2,1-4H3,(H,19,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNXMOGCQKBALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)CC2=CC=C(C=C2)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide finds extensive applications across various scientific fields:

  • Chemistry: : Used as an intermediate in organic synthesis, particularly in the development of complex molecules and polymers.

  • Biology: : Employed in studies involving enzyme inhibitors and protein-ligand interactions.

  • Medicine: : Investigated for its potential as a therapeutic agent due to its bioactive properties, such as antimicrobial and anticancer activities.

  • Industry: : Utilized in the manufacture of specialty chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : Interacting with enzymes, receptors, or nucleic acids, thereby altering their functions.

  • Pathways: : Modulating signaling pathways, including those involved in cell proliferation, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

  • Compound 4j (): Structure: 2-(4-(2,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide. Key Differences: Replaces the dimethylamino group with a 4-fluorophenyl substituent, increasing electronegativity and metabolic stability. The 2,4-dimethoxyphenyl group introduces steric bulk compared to the 4-methoxyphenyl in the target compound. Implications: The fluorine atom enhances oxidative stability, while the dimethoxy substituents may reduce solubility due to increased hydrophobicity .
  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Structure: Contains a fluorophenylamino group and a methoxyphenylaminomethyl side chain. Key Differences: Intramolecular N–H⋯N hydrogen bonding stabilizes the conformation, unlike the target compound’s dimethylamino group, which may adopt different dihedral angles. The fluorophenyl group enhances π-π stacking interactions but reduces basicity compared to dimethylamino .

Conformational and Crystallographic Insights

  • Crystal Structure Analysis (): Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for fluorophenyl) influence molecular rigidity. The target compound’s dimethylamino group may adopt a planar conformation due to resonance effects, enhancing π-stacking with aromatic residues in biological targets .

Data Tables

Table 1: Structural and Functional Group Comparisons

Compound Core Structure Key Substituents Solubility (LogP)* Bioactivity Insights
Target Compound Pyrimidine 4-(Dimethylamino), 6-methyl, 4-methoxyphenyl ~2.1 (estimated) Enhanced solubility & binding
Compound 4j () Pyrimidine 4-Fluorophenyl, 2,4-dimethoxyphenyl ~3.5 Increased metabolic stability
N-(2-Fluorophenyl)... () Pyrimidine Fluorophenyl, methoxyphenylaminomethyl ~2.8 Stabilized conformation
Thienoquinolone () Pyrimidine Chlorophenylthio, guanidine ~1.9 High basicity, redox activity

*LogP values estimated via computational tools (e.g., ChemDraw).

Biological Activity

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will delve into the compound's biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H22N6OC_{15}H_{22}N_{6}O, with a molecular weight of approximately 306.37 g/mol. The structure features a dimethylamino group, a pyrimidine moiety, and an acetamide functional group, which are known to contribute to its biological activity.

The biological activity of this compound primarily involves:

  • Kinase Inhibition : Similar compounds have been shown to inhibit various kinases, including Syk kinase, which is implicated in cancer progression and immune responses. This inhibition can disrupt critical signaling pathways in cancer cells.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further investigation in antibiotic development.

Biological Activity Data

Activity Target/Mechanism Reference
Kinase InhibitionInhibits Syk kinase involved in cancer pathways
AntimicrobialPotential activity against various pathogens
CytotoxicityInduces cell death in cancer cell lines

Case Studies and Research Findings

  • Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant cell death at micromolar concentrations, suggesting its potential as an anticancer agent.
  • Antimicrobial Testing : In vitro tests demonstrated that this compound exhibited activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential role in treating bacterial infections.
  • Synthetic Pathways : The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key steps include the alkylation of pyrimidine derivatives followed by acylation reactions to form the final product. High yields are achieved using optimized reaction conditions .

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